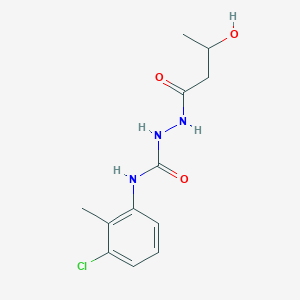![molecular formula C15H20ClN3O2 B4113531 N-(4-chlorophenyl)-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B4113531.png)
N-(4-chlorophenyl)-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide
説明
N-(4-chlorophenyl)-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide, also known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) pathway. It was first synthesized by scientists at Cephalon, Inc. in the 1990s as a potential treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Since then, CEP-1347 has been extensively studied for its therapeutic potential and mechanism of action.
作用機序
N-(4-chlorophenyl)-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide works by inhibiting the JNK pathway, which is involved in cell stress response and apoptosis. The JNK pathway is activated in response to various stressors, including oxidative stress, inflammation, and DNA damage. Activation of the JNK pathway leads to the phosphorylation of c-Jun, a transcription factor that regulates the expression of genes involved in cell survival and apoptosis. By inhibiting the JNK pathway, this compound prevents the phosphorylation of c-Jun and the subsequent activation of pro-apoptotic genes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to protect neurons from oxidative stress and prevent neuronal death in animal models of Parkinson's and Alzheimer's. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One advantage of N-(4-chlorophenyl)-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide is that it is a small molecule inhibitor that can be easily synthesized and administered in animal models. Additionally, this compound has been extensively studied and its mechanism of action is well understood. One limitation of this compound is that it is a non-specific inhibitor of the JNK pathway and may have off-target effects. Additionally, this compound has not yet been tested in clinical trials for the treatment of neurodegenerative diseases.
将来の方向性
There are a number of future directions for the study of N-(4-chlorophenyl)-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide. One area of research is the development of more specific inhibitors of the JNK pathway that may have fewer off-target effects. Additionally, future studies may focus on the use of this compound in combination with other drugs for the treatment of neurodegenerative diseases. Finally, clinical trials may be conducted to determine the safety and efficacy of this compound in humans for the treatment of Parkinson's and Alzheimer's.
科学的研究の応用
N-(4-chlorophenyl)-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's and Alzheimer's. It has been shown to protect neurons from oxidative stress and prevent neuronal death in animal models of these diseases. Additionally, this compound has been studied for its potential role in the treatment of cancer, as the JNK pathway is involved in cell proliferation and survival.
特性
IUPAC Name |
N'-(4-chlorophenyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c1-2-19-9-3-4-13(19)10-17-14(20)15(21)18-12-7-5-11(16)6-8-12/h5-8,13H,2-4,9-10H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPYPDRRAFLHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 4-[(3,5-dichloro-4-propoxybenzoyl)amino]benzoate](/img/structure/B4113470.png)
![N-(3,4-dichlorobenzyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4113478.png)
![7-bromo-1-(3,4-dimethoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113479.png)
![N-(2,4-dimethoxyphenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4113481.png)
![N-[4-(aminosulfonyl)phenyl]-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4113489.png)
![dimethyl 5-{[(2-biphenylylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4113496.png)
![2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}-N-(2,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4113501.png)
![2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}-N-(2-ethylphenyl)acetamide](/img/structure/B4113504.png)
![1-[3-ethoxy-4-(pentyloxy)phenyl]-7-fluoro-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113508.png)
![N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4113511.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4113521.png)
![methyl 2-{[(3-methoxyphenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B4113526.png)
![N-(3-chloro-4-fluorophenyl)-2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4113527.png)